Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
Description
Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate is a cyclopropane-containing aromatic ester characterized by a naphthalene core substituted with a bromine atom at position 6 and a methyl cyclopropane-1-carboxylate group at position 2. Bromine substitution at position 6 may influence electronic properties, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura). Though specific data for this compound are absent in the provided evidence, structural analogs in the literature suggest its utility as a building block in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-14(17)15(6-7-15)12-4-2-11-9-13(16)5-3-10(11)8-12/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZQSNMKWHPOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromonaphthalene derivative.
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials.
Mechanism of Action
The mechanism of action of Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its bromonaphthalene and cyclopropane moieties.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Cyclopropane Carboxylate Derivatives
Key Differences and Implications
The bromine position (6-bromo on naphthalene vs. 2-bromo on phenyl) alters steric and electronic effects, influencing reactivity in cross-coupling reactions.
Functional Groups :
- The boronic ester in Methyl 1-(3-methyl-4-(dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate enables participation in Suzuki-Miyaura couplings, whereas the brominated analogs may serve as aryl halide partners in such reactions .
- Hydroxymethyl-substituted derivatives (e.g., Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate) exhibit higher polarity, enhancing solubility in polar solvents .
Purity and Applications :
- Most commercial analogs (e.g., 95% purity for bromophenyl and hydroxymethyl derivatives) are sold as intermediates, suggesting their primary use in multi-step syntheses .
- The absence of purity data for the boronic ester compound may reflect specialized applications requiring further purification .
Research Findings and Trends
- Synthetic Utility : Brominated cyclopropane carboxylates are frequently employed in medicinal chemistry for constructing bioactive molecules. For example, bromophenyl derivatives serve as precursors to kinase inhibitors .
- Reactivity : The strained cyclopropane ring in these compounds may undergo ring-opening reactions under specific conditions, offering pathways to complex carbocycles.
- Thermodynamic Stability : Larger aromatic systems (e.g., naphthalene) may stabilize intermediates in catalytic cycles compared to phenyl analogs, as observed in palladium-mediated couplings .
Biological Activity
Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate (CAS Number: 1423703-16-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological effects.
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
- Structure : The compound features a cyclopropane ring attached to a bromonaphthalene moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves several steps, including:
- Reduction using lithium aluminium hydride.
- Chlorination with thionyl chloride.
- Cyclopropanation reactions.
- Final esterification steps.
The detailed synthesis pathway is complex and typically requires multiple reagents and conditions to achieve the desired purity and yield .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, spirocyclopropanes have shown cytotoxicity against various cancer cell lines, including RKO and HeLa cells. The IC50 values for these derivatives ranged from 49.79 µM to 113.70 µM, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 4r | RKO | 60.70 |
| Derivative 4q | HeLa | 78.72 |
| Derivative 4d | PC-3 | 49.79 |
Antioxidant Activity
The antioxidant activity of cyclopropane derivatives has been explored, with findings suggesting that these compounds can effectively scavenge free radicals in vitro. This property is crucial for preventing oxidative stress-related diseases .
Leishmanicidal Activity
In addition to anticancer effects, the compound has shown promising leishmanicidal activity against Leishmania mexicana. The IC50 values for effective compounds in this category were reported below 1 µM, comparable to standard treatments like amphotericin B .
The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. This includes inhibition of key enzymes and modulation of gene expression related to cancer cell growth and survival .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Antioxidant Studies : The compound's ability to reduce oxidative stress markers in cellular models indicates its potential as a protective agent against cellular damage.
- Leishmaniasis Treatment : The effectiveness against Leishmania species opens avenues for developing new treatments for parasitic infections.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate?
The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. A representative method involves reacting (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with a brominated naphthalene derivative (e.g., 1-bromo-6-bromonaphthalene) under palladium catalysis. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product in moderate to high yields (53–90%) . Key characterization includes / NMR, IR, and HRMS to confirm regioselectivity and structural integrity.
Advanced: How can reaction conditions be optimized to improve regioselectivity in the synthesis of brominated cyclopropane derivatives?
Regioselectivity in brominated cyclopropane synthesis is influenced by steric and electronic factors. For example, using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions can direct coupling to less hindered positions on the naphthalene ring. Temperature control (e.g., 60–80°C) and solvent polarity (THF or DMF) further modulate reaction kinetics. Isotopic labeling studies (e.g., deuterated intermediates) and DFT calculations aid in predicting regiochemical outcomes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- / NMR : To identify aromatic protons (δ 7.2–8.5 ppm), cyclopropane carbons (δ 20–25 ppm), and ester carbonyls (δ 165–170 ppm).
- HRMS : To confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- IR : Stretching vibrations for ester C=O (~1720 cm) and C-Br (~560 cm) .
Advanced: How can researchers resolve overlapping NMR signals in cyclopropane-containing compounds?
Overlapping signals in NMR can be addressed via:
- Variable-temperature NMR : To reduce dynamic effects.
- COSY/NOESY : To correlate adjacent protons and confirm cyclopropane geometry.
- Isotopic labeling : Deuterated analogs (e.g., -naphthalene) simplify splitting patterns .
Basic: What role does the bromine substituent play in the reactivity of this compound?
The bromine atom acts as a directing group in electrophilic substitutions and a leaving group in nucleophilic reactions (e.g., Suzuki coupling). Its electronegativity also stabilizes intermediates via resonance and inductive effects, influencing reaction pathways in cross-coupling or cyclopropane ring-opening reactions .
Advanced: What mechanistic pathways explain the reactivity of the brominated cyclopropane under basic or acidic conditions?
Under basic conditions (e.g., KCO), the cyclopropane ring may undergo strain-driven ring-opening via nucleophilic attack at the ester carbonyl. In acidic media (e.g., HSO), bromine can participate in electrophilic aromatic substitution or radical pathways. Computational studies (e.g., DFT) and trapping experiments (e.g., TEMPO for radicals) are used to validate mechanisms .
Basic: How is X-ray crystallography applied to determine the molecular structure of related cyclopropane derivatives?
Single-crystal X-ray diffraction (e.g., using an Enraf–Nonius CAD-4 diffractometer) provides bond lengths, angles, and dihedral angles. For example, cyclopropane rings in similar compounds exhibit planar geometry with C-C bond lengths of ~1.50 Å. Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing .
Advanced: How do dihedral angles between the cyclopropane and naphthalene rings affect electronic properties?
Dihedral angles (e.g., 52.1° in ethyl 1-[(4-acetylphenoxy)methyl]cyclopropane-1-carboxylate) influence conjugation and steric strain. Larger angles reduce π-orbital overlap, altering UV-Vis absorption and redox potentials. Computational modeling (e.g., Gaussian) and cyclic voltammetry correlate structural parameters with electronic behavior .
Basic: What are the primary pharmaceutical research applications of this compound?
It serves as a key intermediate in kinase inhibitor development. For example, analogs inhibit protein tyrosine kinases (e.g., c-Met) by mimicking ATP-binding motifs. Pharmacological studies focus on IC optimization and selectivity profiling against off-target kinases .
Advanced: How can contradictions between in vitro and in vivo activity data for kinase inhibitors be addressed?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug modification : Ester hydrolysis to enhance solubility.
- Deuterium labeling : To prolong half-life (e.g., -substitution at metabolically labile sites).
- PK/PD modeling : To correlate plasma concentrations with target engagement .
Basic: What functional group transformations are feasible for this compound?
- Ester hydrolysis : Under basic conditions to yield carboxylic acids.
- Bromine displacement : Via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
- Cyclopropane ring-opening : With strong nucleophiles (e.g., Grignard reagents) .
Advanced: How do computational methods reconcile conflicting experimental data in cyclopropane reactivity studies?
Discrepancies between DFT-predicted activation energies and experimental kinetics can arise from solvent effects or transition-state solvation. Hybrid QM/MM simulations and explicit solvent models improve accuracy. For example, MD simulations of reaction trajectories validate steric vs. electronic control in cyclopropane ring-opening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
